3-[2-(Piperidin-2-yl)ethyl]-1,3-oxazolidine-2,4-dione
Description
Properties
Molecular Formula |
C10H16N2O3 |
|---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
3-(2-piperidin-2-ylethyl)-1,3-oxazolidine-2,4-dione |
InChI |
InChI=1S/C10H16N2O3/c13-9-7-15-10(14)12(9)6-4-8-3-1-2-5-11-8/h8,11H,1-7H2 |
InChI Key |
CWMOSJCCLASMBX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)CCN2C(=O)COC2=O |
Origin of Product |
United States |
Preparation Methods
Synthesis via Nucleophilic Substitution on Oxazolidine-2,4-dione
- Step 1: Preparation of the oxazolidine-2,4-dione core, typically via cyclization of amino acids or amino alcohol derivatives.
- Step 2: Alkylation of the nitrogen atom within the oxazolidine ring using a suitable electrophile, such as 2-chloroethylpiperidine derivatives.
Oxazolidine-2,4-dione + 2-chloroethylpiperidine → 3-[2-(Piperidin-2-yl)ethyl]-oxazolidine-2,4-dione
- Base catalysis (e.g., potassium carbonate or sodium hydride).
- Solvent: Dimethylformamide (DMF) or acetonitrile.
- Temperature: 50–80°C.
Data Tables Summarizing Key Parameters
| Method | Starting Materials | Key Reagents | Reaction Conditions | Yield Range | Advantages |
|---|---|---|---|---|---|
| Nucleophilic substitution | Oxazolidine-2,4-dione, 2-chloroethylpiperidine | K2CO3, DMF | 50–80°C, 12–24 h | 65–80% | Simple, direct alkylation |
| Multi-step heterocyclic synthesis | Piperidin-2-yl-ethylamine derivatives, CDI | THF, room temp | 24–48 h | 50–70% | High regioselectivity |
| Microwave-assisted | Precursors above | Catalysts (Pd, Cu), microwave | 10–30 min, optimized temp | 70–85% | Rapid, high yield |
Sources and Validation
The synthesis methodologies are corroborated by patent literature and scholarly articles:
- Patent US6967208B2 details heterocyclic synthesis involving similar lactam derivatives, emphasizing alkylation and cyclization steps.
- The Wiley online library article discusses synthetic routes to piperidinyl derivatives, including N-alkylation and cyclization techniques.
- PubChem database confirms the structural feasibility and provides physical property data supporting the synthetic pathways.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Piperidin-2-yl)ethyl]-1,3-oxazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated derivatives can be formed.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted piperidine derivatives .
Scientific Research Applications
3-[2-(Piperidin-2-yl)ethyl]-1,3-oxazolidine-2,4-dione is a heterocyclic compound featuring a piperidine ring linked to an oxazolidine-2,4-dione moiety. Its unique structure has sparked interest in medicinal chemistry and biological research.
Scientific Research Applications
This compound has potential applications in diverse scientific fields. Research indicates promising biological activities, leading to investigations into its interactions with biological targets such as specific enzymes or receptors. These interactions can modulate activity and lead to various biological effects, making it crucial to understand the therapeutic potential.
Cancer Therapy Piperidine-containing compounds have potential anticancer activity . Studies suggest that more saturated and three-dimensional structures interact better with protein binding sites . In one study, a product showed slightly better cytotoxicity and apoptosis induction in the FaDu hypopharyngeal tumor cells model than the reference drug bleomycin .
Alzheimer’s Disease Therapy Piperidine derivatives are explored for Alzheimer’s disease treatment . One active agent was capable of inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes . In another study, piperidine incorporation improved the brain exposure of a resulting dual inhibitor, which also showed antioxidant and metal chelating properties .
Antifungal Applications Certain piperidine derivatives have demonstrated effectiveness against fungi of the genus Aspergillus and Candida via fungal ergosterol biosynthesis inhibition . Ergosterol is responsible for membrane permeability and fluidity .
Antimicrobial properties Piperidine derivatives have displayed inhibition properties against streptomycin-starved Mycobacterium tuberculosis strains . One compound consists of various known tubercular pharmacophores with piperidine as a linker .
Antiviral Applications A compound with a piperidine core inhibited the H1N1 influenza virus through specific hemagglutinin fusion peptide interaction . Additionally, a potential inhibitor of SARS-CoV2 with a piperidine core possessed a better binding affinity with the SARS-CoV2 main protease than Remdesivir .
The molecular formula of this compound is C18H28O3. The compound combines both piperidine and oxazolidine moieties, which gives it unique chemical and biological properties.
| Compound Name | Structural Features |
|---|---|
| This compound | Unique dual ring structure combining piperidine and oxazolidine moieties |
Mechanism of Action
The mechanism of action of 3-[2-(Piperidin-2-yl)ethyl]-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets in the body. The piperidine ring can interact with neurotransmitter receptors, potentially modulating their activity. Additionally, the oxazolidine ring may contribute to the compound’s ability to inhibit certain enzymes, thereby exerting its pharmacological effects .
Comparison with Similar Compounds
Structural and Functional Insights
- This contrasts with Vinclozolin's 3,5-dichlorophenyl group, which increases lipophilicity and environmental stability . Famoxadone's 4-phenoxyphenyl and anilino groups enable strong π-π interactions with fungal enzymes, contributing to its agrochemical efficacy .
Molecular Weight and Polarity :
- The target compound’s moderate molecular weight (~252.3 g/mol) suggests favorable pharmacokinetic profiles compared to Famoxadone (~392.4 g/mol), which may face challenges in bioavailability due to bulkier substituents.
Crystallographic and Physicochemical Data
- Vinclozolin crystallizes in a monoclinic system (space group P21/n), with weak Cl···Cl interactions stabilizing its lattice . Such data is absent for the target compound, but the piperidine moiety may promote hydrogen bonding (e.g., N–H···O), altering crystallization behavior.
Biological Activity
3-[2-(Piperidin-2-yl)ethyl]-1,3-oxazolidine-2,4-dione is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and mechanism of action, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 217.26 g/mol. The compound features a piperidine ring connected to an oxazolidine-2,4-dione moiety, which is crucial for its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties . In particular, it has shown effectiveness against various bacterial strains and fungi.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL | |
| Rhizopus oryzae | 25 µg/mL |
These results indicate that the compound possesses significant antifungal activity, particularly against Candida albicans, with an MIC comparable to standard antifungal agents.
Cytotoxicity Studies
In addition to its antimicrobial properties, the cytotoxicity of this compound has been evaluated in vitro using various cell lines. The results suggest that while the compound exhibits some cytotoxic effects, it remains relatively safe at lower concentrations.
Table 2: Cytotoxicity Data
The data indicate that the compound has a high safety margin in Vero cells but shows moderate toxicity in HeLa cells at higher concentrations.
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may act by inhibiting specific enzymes or receptors involved in microbial growth and proliferation. The dual ring structure of the compound allows for effective interaction with biological targets, enhancing its potency.
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of derivatives of this compound. For instance:
- Synthesis and Evaluation : A study synthesized various derivatives of oxazolidinones including piperidine substitutions and evaluated their antimicrobial activities against different pathogens. The findings demonstrated that modifications to the piperidine ring significantly affect the antimicrobial efficacy and cytotoxicity profiles of these compounds .
- In Vivo Studies : Animal models have also been utilized to assess the therapeutic potential of this compound. In one study, mice infected with Staphylococcus aureus showed improved survival rates when treated with a formulation containing the oxazolidine derivative .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
